

Application Notes and Protocols for (R)-MLT-985 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a key role in NF-kB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). These application notes provide detailed protocols for key in vitro assays to characterize the activity of (R)-MLT-985 and similar MALT1 inhibitors.

Introduction

The CARD11-BCL10-MALT1 (CBM) complex is a crucial signaling hub that links antigen receptor activation to downstream pathways, most notably the canonical NF-kB pathway. In certain malignancies like ABC-DLBCL, mutations in components of this pathway, such as CARD11, lead to constitutive MALT1 activation, promoting cell survival and proliferation. As a cysteine protease, MALT1's enzymatic activity is a prime target for therapeutic intervention. (R)-MLT-985 has been identified as a highly potent inhibitor of MALT1 with an IC50 of 3 nM in biochemical assays. This document outlines the methodologies to assess its inhibitory potential through biochemical and cell-based assays.



Data Presentation

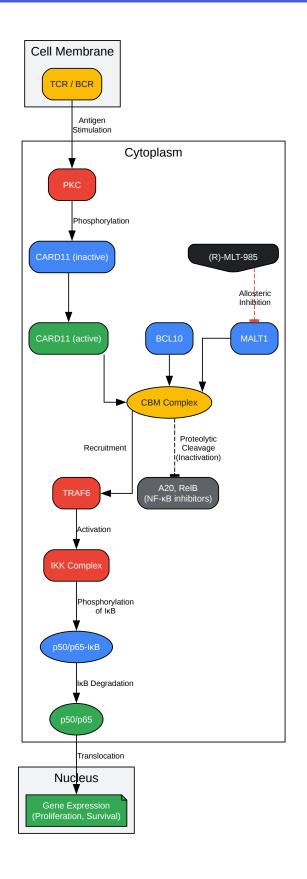
The following tables summarize the in vitro activity of **(R)-MLT-985** across various assays.

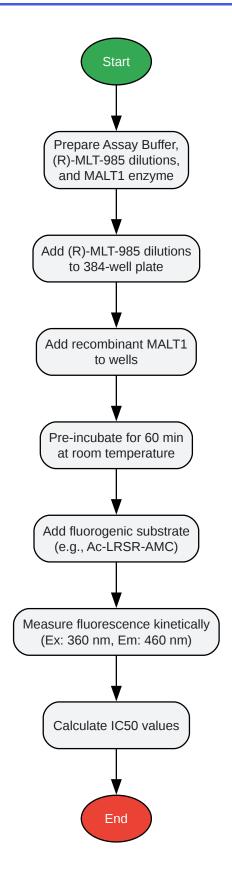
Assay Type	Target/Cell Line	Parameter	Value	Reference(s)
Biochemical Protease Activity	Recombinant MALT1	IC50	3 nM	[1][2]
IL-2 Reporter Gene Assay	Jurkat T-cells	IC50	20 nM	[1]
Cell Growth Inhibition	OCI-Ly3	EC50	0.12 μΜ	[2]
Human PBMC IL-2 Release	Human PBMCs	IC50	0.5 μΜ	[1]

Signaling Pathway

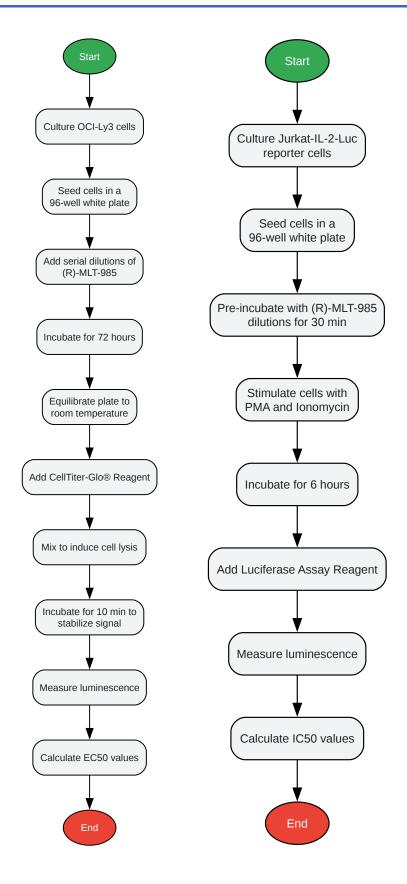
The CBM complex is essential for T-cell and B-cell receptor signaling. Upon receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11, leading to a conformational change that allows the recruitment of BCL10 and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent activation of the NF-kB pathway. MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-kB signaling, such as A20 and RelB.











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (R)-MLT-985 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620862#r-mlt-985-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com